![molecular formula C21H28O2 B602009 Levonorgestrel Impurity B CAS No. 19914-67-1](/img/structure/B602009.png)
Levonorgestrel Impurity B
Overview
Description
Levonorgestrel Impurity B, also known as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one, is a reference standard in the European Pharmacopoeia . It is related to Levonorgestrel, a synthetic progestogen used as an oral contraceptive or emergency contraceptive pill .
Molecular Structure Analysis
The molecular formula of Levonorgestrel Impurity B is C21H28O2 . The InChI string is1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15 (22)13-14 (16)5-7-18 (17)19 (20)10-12-21 (20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18-,19+,20+,21+/m1/s1
. Physical And Chemical Properties Analysis
The molecular weight of Levonorgestrel Impurity B is 312.45 g/mol . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Chromatographic Analysis
GC-MS Analysis for Impurities : A study by Ali et al. (2019) developed a gas chromatography-mass spectrometric (GC-MS) method for analyzing Levonorgestrel (LEV) and its impurities. This method is characterized as simple and sensitive for simultaneous analysis of LEV and its impurities, demonstrating its utility in quality control of pharmaceuticals containing LEV (Hazim M Ali, M. Gamal, N. Abdelwahab, & N. Farid, 2019).
Comparative Study on Chromatographic Techniques : A comparative study by Chankvetadze et al. (2003) investigated capillary liquid chromatography (CLC) and capillary electrochromatography (CEC) for determining the enantiomeric purity of Levonorgestrel and its pharmaceutical formulation, including the analysis of impurities (B. Chankvetadze, I. Kartozia, C. Yamamoto, Y. Okamoto, & G. Blaschke, 2003).
Environmental Impact Studies
Endocrine-Disrupting Properties : Tang et al. (2012) conducted a study on the adsorption properties and degradation dynamics of Levonorgestrel in soils. The research highlights its role as an endocrine-disrupting chemical, emphasizing its environmental impact and the risk it poses to ecosystems (T. Tang, Tianyu Shi, Deguang Li, Jinming Xia, Q. Hu, & Yongsong Cao, 2012).
Impact on Aquatic Life : Säfholm et al. (2012) studied the effects of Levonorgestrel on the frog Xenopus tropicalis, showing that environmental concentrations of this progestin impaired oogenesis in adult frogs. This study is significant in understanding the ecological impact of pharmaceutical impurities like Levonorgestrel in aquatic environments (M. Säfholm, Anna Norder, J. Fick, & C. Berg, 2012).
Drug Delivery and Formulation Studies
Protransfersome Gel Formulations : Jain et al. (2005) focused on the formulation and evaluation of protransfersome gel (PTG) for transdermal delivery of Levonorgestrel. This study highlights the development of a vesicular drug carrier system for effective and stable transdermal administration of Levonorgestrel, which can be applicable for studying impurities in drug formulations (S. Jain, R. Sapre, A. Tiwary, & N. Jain, 2005).
Mixture Effects on Reproduction : Runnalls et al. (2015) explored the reproductive effects of Levonorgestrel and ethinylestradiol on the fathead minnow, providing insights into the mixture toxicity of pharmaceuticals and their impurities. This study is crucial for understanding the combined effects of pharmaceutical impurities on aquatic organisms (T. Runnalls, N. Beresford, S. Kugathas, L. Margiotta-Casaluci, M. Scholze, A. Scott, & J. Sumpter, 2015).
Impurity Identification and Characterization
- LC-MS/MS Approach for Impurity Analysis : Zheng et al. (2014) developed an integrated LC-MS/MS approach for detecting and characterizing trace impurities in drugs. This method could be applied to identify and quantify impurities like Levonorgestrel in pharmaceuticals (Ya-jie Zheng, Jiuming He, Ruiping Zhang, Yu-cheng Wang, Ju-xian Wang, Huiqing Wang, Yan Wu, Wen-yi He, & Z. Abliz, 2014).
Mechanism of Action
Target of Action
Levonorgestrel Impurity B, a synthetic progestogen, primarily targets progesterone and androgen receptors . It also interacts with the gonadotropin-releasing hormone (GnRH) from the hypothalamus . These targets play a crucial role in the regulation of the menstrual cycle and ovulation.
Mode of Action
Levonorgestrel Impurity B binds to progesterone and androgen receptors, leading to the suppression of gonadotropins and inhibition of ovulation . It also slows the release of GnRH from the hypothalamus . This interaction impedes follicular development and maturation, as well as the release of the egg itself .
Pharmacokinetics
The pharmacokinetics of Levonorgestrel Impurity B have been studied in various dosing regimens. Maximum serum concentrations of Levonorgestrel were reached between 1.5 and 2.6 hours after administration . The area under the curve was significantly higher for a single dose of 1.5 mg during the first 12 hours .
Result of Action
The primary result of Levonorgestrel Impurity B’s action is the inhibition of ovulation. By suppressing gonadotropins and slowing the release of GnRH, the compound prevents the rupture of follicles and the release of viable eggs from the ovaries .
Safety and Hazards
properties
IUPAC Name |
(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMLVDXPKCBMFQ-MJCUULBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652581 | |
Record name | (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19914-67-1 | |
Record name | 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-5(10)-en-20-yn-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-5(10)-EN-20-YN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8SU3M53QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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